Cas no 1802655-72-6 (Foslevcromakalim)

Foslevcromakalim 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-, (3S,4R)-
- UNII-3U3LYD9HK6
- foslevcromakalim [INN]
- Levcromakalim phosphate ester
- 3U3LYD9HK6
- (3S,4R)-3,4-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-2H-1-benzopyran-6-carbonitrile
- Levcromakalim phosphate
- CHEMBL4596970
- CS-0641174
- SCHEMBL16983291
- (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)- 3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate
- HY-152847
- 1802655-72-6
- Foslevcromakalim
- GLXC-26886
-
- インチ: 1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1
- InChIKey: JRUHOGHWZXTUMZ-CABCVRRESA-N
- SMILES: P(=O)(O)(O)O[C@@H]1C(C)(C)OC2C=CC(C#N)=CC=2[C@H]1N1C(CCC1)=O
計算された属性
- 精确分子量: 366.09807333g/mol
- 同位素质量: 366.09807333g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 638
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 120Ų
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Predicted)
- Boiling Point: 599.6±60.0 °C(Predicted)
- 酸度系数(pKa): 1.76±0.10(Predicted)
Foslevcromakalim Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029Z6Z-10mg |
Foslevcromakalim |
1802655-72-6 | 99% | 10mg |
$746.00 | 2024-06-18 | |
1PlusChem | 1P029Z6Z-100mg |
Foslevcromakalim |
1802655-72-6 | 99% | 100mg |
$3699.00 | 2024-06-18 | |
MedChemExpress | HY-152847-1mg |
Foslevcromakalim |
1802655-72-6 | 99.52% | 1mg |
¥1772 | 2024-04-19 | |
1PlusChem | 1P029Z6Z-25mg |
Foslevcromakalim |
1802655-72-6 | 99% | 25mg |
$1467.00 | 2024-06-18 | |
MedChemExpress | HY-152847-10mg |
Foslevcromakalim |
1802655-72-6 | 99.52% | 10mg |
¥6200 | 2024-04-19 | |
MedChemExpress | HY-152847-5mg |
Foslevcromakalim |
1802655-72-6 | 99.52% | 5mg |
¥3900 | 2024-04-19 | |
1PlusChem | 1P029Z6Z-50mg |
Foslevcromakalim |
1802655-72-6 | 99% | 50mg |
$2325.00 | 2024-06-18 | |
1PlusChem | 1P029Z6Z-5mg |
Foslevcromakalim |
1802655-72-6 | 99% | 5mg |
$483.00 | 2024-06-18 | |
MedChemExpress | HY-152847-10mM*1 mL in DMSO |
Foslevcromakalim |
1802655-72-6 | 99.52% | 10mM*1 mL in DMSO |
¥4290 | 2024-04-19 |
Foslevcromakalim 関連文献
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
5. Back matter
-
6. Caper tea
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Foslevcromakalimに関する追加情報
Introduction to Foslevcromakalim (CAS No. 1802655-72-6)
Foslevcromakalim, a compound with the chemical identifier CAS No. 1802655-72-6, represents a significant advancement in the field of pharmaceutical research and development. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. Foslevcromakalim belongs to a class of molecules known for their ability to modulate cellular signaling pathways, making it a promising candidate for various medical conditions.
The chemical structure of Foslevcromakalim is meticulously designed to interact with specific biological targets, thereby eliciting desired physiological responses. Its molecular framework incorporates elements that enhance binding affinity and selectivity, which are critical factors in drug design. The compound's efficacy and safety profile have been subjects of extensive research, with studies highlighting its potential in treating conditions related to smooth muscle contraction and relaxation.
Recent advancements in the study of Foslevcromakalim have revealed its role in modulating the activity of the large-conductance calcium-activated potassium (BKCa) channels. These channels play a pivotal role in regulating cellular excitability and are implicated in various physiological processes, including vasodilation and bronchodilation. The ability of Foslevcromakalim to selectively enhance BKCa channel activity has opened new avenues for treating cardiovascular and respiratory disorders.
In clinical settings, Foslevcromakalim is being explored for its potential in managing conditions such as hypertension and pulmonary arterial hypertension. Preclinical studies have demonstrated that the compound can significantly reduce blood pressure by promoting vasodilation without affecting heart rate or cardiac output. Additionally, its bronchodilatory effects make it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.
The development of Foslevcromakalim has been influenced by the growing understanding of molecular mechanisms underlying various diseases. Researchers have leveraged cutting-edge technologies such as high-throughput screening and computational modeling to optimize the compound's structure for enhanced therapeutic efficacy. These efforts have led to the identification of novel analogs with improved pharmacokinetic profiles.
One of the most compelling aspects of Foslevcromakalim is its potential to address unmet medical needs by targeting multiple disease pathways simultaneously. For instance, studies suggest that the compound can exert both anti-hypertensive and anti-inflammatory effects, making it a versatile therapeutic agent. This multifaceted approach is particularly promising in treating complex diseases that involve multiple pathological processes.
The synthesis of Foslevcromakalim involves sophisticated chemical methodologies that ensure high purity and yield. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct its complex molecular framework. These methods not only enhance the efficiency of production but also ensure that the final product meets stringent quality standards.
Regulatory agencies have closely monitored the development of Foslevcromakalim, recognizing its potential as a next-generation therapeutic agent. Clinical trials are currently underway to evaluate its safety and efficacy in human populations. The results from these trials are expected to provide valuable insights into its therapeutic potential and guide future clinical applications.
The impact of Foslevcromakalim extends beyond its direct therapeutic applications. It serves as a valuable tool for researchers studying cellular signaling pathways and drug mechanisms. By providing a deeper understanding of how these pathways function, Foslevcromakalim can accelerate the discovery of new drugs targeting similar pathways.
In conclusion, Foslevcromakalim (CAS No. 1802655-72-6) represents a significant breakthrough in pharmaceutical research. Its unique pharmacological properties, coupled with its potential to address multiple disease pathways, make it a promising candidate for various therapeutic interventions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.
1802655-72-6 (Foslevcromakalim) Related Products
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)
